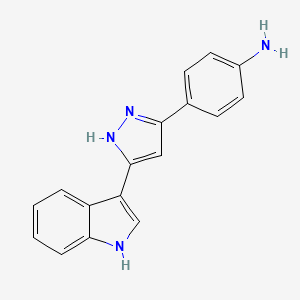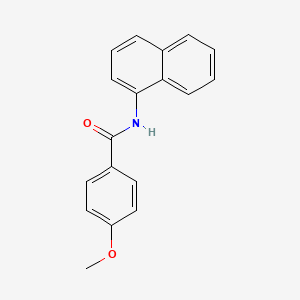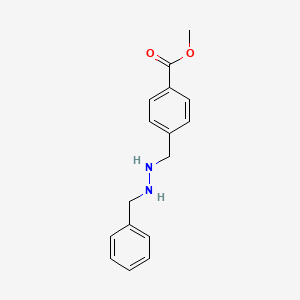
2-(2-(Difluoromethoxy)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Difluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a difluoromethoxy group attached to a phenyl ring, which is further connected to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)phenyl)naphthalene typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by its attachment to a naphthalene core. One common method is the nucleophilic aromatic substitution reaction, where a suitable difluoromethoxy precursor reacts with a halogenated naphthalene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or column chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the difluoromethoxy group can be replaced by other substituents like halogens, nitro groups, or alkyl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-(Difluoromethoxy)phenyl)naphthalene can be compared with other naphthalene derivatives and difluoromethoxy-substituted compounds:
Naphthalene Derivatives: Compounds like 2-naphthol, 1-naphthylamine, and naphthalene diimides share the naphthalene core but differ in their substituents and resulting properties.
Difluoromethoxy-Substituted Compounds: Compounds such as 2-(difluoromethoxy)benzene and 4-(difluoromethoxy)phenol have similar substituents but different core structures, leading to variations in their chemical and physical properties.
Properties
Molecular Formula |
C17H12F2O |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
PVBDGHNZVVTBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)





![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)
